molecular formula C13H20N2Si B065965 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 183001-71-0

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-

Número de catálogo: B065965
Número CAS: 183001-71-0
Peso molecular: 232.4 g/mol
Clave InChI: WCRKDJNVCMQOPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a pyrrolo[2,3-B]pyridine core with a tert-butyl dimethylsilyl group attached, which can influence its chemical properties and reactivity.

Métodos De Preparación

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- typically involves several steps:

Análisis De Reacciones Químicas

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions:

Mecanismo De Acción

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets:

Actividad Biológica

The compound 1H-Pyrrolo[2,3-b]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- is a member of the pyrrolo-pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant inhibition against various targets including phosphodiesterase 4B (PDE4B) and TNIK (TRAF2 and NCK interacting kinase). The inhibition of these kinases is associated with anti-inflammatory and neuroprotective effects.

  • PDE4B Inhibition : A study demonstrated that certain derivatives showed IC50 values ranging from 0.11 to 1.1 µM against PDE4B, indicating strong potential as anti-inflammatory agents by reducing TNF-α release from macrophages exposed to inflammatory stimuli .
  • TNIK Inhibition : Another investigation revealed that some compounds derived from this scaffold exhibited potent TNIK inhibition with IC50 values lower than 1 nM. This suggests potential applications in modulating immune responses by inhibiting IL-2 secretion .

Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on their structural modifications. Key findings include:

  • Substituent Effects : Variations in the amide portion significantly influenced PDE4B inhibition. For instance, the introduction of halogenated aryl groups improved potency .
  • Ring Size and Hydrophobicity : The size of the ring and the hydrophobic characteristics of substituents were critical for maintaining activity against PDE4B while ensuring selectivity over other phosphodiesterases .

Pharmacological Properties

The pharmacological profile of these compounds suggests a range of therapeutic applications:

Activity TypeCompound ExampleIC50 ValueReference
PDE4B InhibitionCompound 11h0.11 - 1.1 µM
TNIK InhibitionVarious< 1 nM
FGFR InhibitionCompound 4hFGFR1–4: 7 - 712 nM

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that certain derivatives significantly inhibited TNF-α release from macrophages, suggesting their potential in treating inflammatory diseases .
  • Cancer Therapeutics : Compounds targeting fibroblast growth factor receptors (FGFR) showed promising results in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro . This points towards their potential use in oncology.
  • Neuroprotection : The selective inhibition of PDE4B is particularly relevant for neurodegenerative diseases, as it may help modulate inflammatory processes in the central nervous system .

Propiedades

IUPAC Name

tert-butyl-dimethyl-pyrrolo[2,3-b]pyridin-1-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKDJNVCMQOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445759
Record name 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183001-71-0
Record name 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.